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Compound of Interest

Compound Name: Mal-amido-PEG16-acid

Cat. No.: B12421261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-amido-PEG16-acid is a heterobifunctional crosslinker designed for the covalent

modification of peptides and proteins. This reagent possesses a maleimide group at one

terminus and a carboxylic acid at the other, connected by a 16-unit polyethylene glycol (PEG)

spacer. This distinct structure allows for a versatile and specific two-step conjugation strategy.

The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found in cysteine

residues, through a Michael addition reaction to form a stable thioether bond.[1][2][3] The

carboxylic acid can be activated to react with primary amine groups, such as those on lysine

residues or the N-terminus of a peptide, forming a stable amide bond.[4][5]

The integrated PEG16 spacer imparts several beneficial properties to the modified peptide. It

enhances hydrophilicity, which can improve the solubility of hydrophobic peptides.[6][7] The

PEG chain can also increase the hydrodynamic size of the peptide, potentially reducing renal

clearance and shielding it from proteolytic degradation, thereby extending its in-vivo half-life.[7]

[8] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugated peptide.[7]

These attributes make Mal-amido-PEG16-acid a valuable tool in drug development,

particularly for enhancing the therapeutic properties of peptide-based drugs, creating antibody-

drug conjugates (ADCs), and developing targeted therapies.[9][10]
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Improving Pharmacokinetics: Enhance the serum half-life of peptides by increasing their size

and protecting them from enzymatic degradation.[7]

Increasing Solubility: Improve the aqueous solubility of hydrophobic peptides.[6]

Targeted Drug Delivery: Conjugate peptides to antibodies or other targeting moieties for site-

specific delivery.[9][10]

PROTAC® Development: Serve as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), which contain ligands for an E3 ubiquitin ligase and a target protein

to induce selective protein degradation.[11][12]

Surface Functionalization: Immobilize peptides onto surfaces for applications in biosensors

and diagnostics.[2][9]

Chemical Properties and Reaction Mechanism
The core of this modification strategy lies in two well-characterized reactions: the thiol-

maleimide Michael addition and amide bond formation.

Thiol-Maleimide Reaction: This reaction is highly specific for thiol groups within a pH range of

6.5-7.5.[3] Above pH 7.5, the maleimide group can lose its specificity and react with amines.

[3] The reaction is rapid and proceeds under mild, physiological conditions, forming a stable

thioether linkage.[1][2] This is considered a "click chemistry" reaction due to its efficiency and

selectivity.[1][3]

Amide Bond Formation: The carboxylic acid group can be activated using carbodiimides like

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) to form a more reactive NHS ester.[13][14] This activated ester

then readily reacts with primary amines to form a stable amide bond.

Experimental Protocols
Protocol 1: Two-Step Peptide-Protein Conjugation
This protocol describes the conjugation of a thiol-containing peptide to a protein with available

primary amines (e.g., lysine residues).
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Materials:

Mal-amido-PEG16-acid

Thiol-containing peptide

Protein to be modified

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[14]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]

N-hydroxysuccinimide (NHS)[14]

Quenching Solution: 2-Mercaptoethanol or Cysteine

Desalting columns (e.g., Sephadex G-25)[14]

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[15]

Procedure:

Step 1: Activation of Mal-amido-PEG16-acid

Dissolve Mal-amido-PEG16-acid in anhydrous DMF or DMSO.

In a separate tube, dissolve EDC and NHS in the Activation Buffer.

Add the EDC/NHS solution to the Mal-amido-PEG16-acid solution. A molar excess of EDC

and NHS over the linker is recommended.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Reaction with Protein

Dissolve the protein in the Conjugation Buffer.
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Add the activated Mal-amido-PEG16-NHS ester to the protein solution. A 10- to 50-fold molar

excess of the crosslinker over the amount of amine-containing protein is generally

recommended.[13]

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring.

Remove the excess, unreacted crosslinker using a desalting column equilibrated with

Conjugation Buffer.[14]

Step 3: Conjugation to Thiol-Containing Peptide

Dissolve the thiol-containing peptide in degassed Conjugation Buffer. If the peptide has

disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.

[16]

Add the thiol-containing peptide to the maleimide-activated protein solution. A 10- to 20-fold

molar excess of the peptide is often used.[17]

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[17]

Quench any unreacted maleimide groups by adding the Quenching Solution.

Purify the final peptide-protein conjugate using size-exclusion chromatography or dialysis to

remove unreacted peptide and other small molecules.[17]

Characterization:

The concentration and conjugation efficiency can be determined using UV-Vis

spectrophotometry and SDS-PAGE analysis.

Protocol 2: Direct Modification of a Peptide with
Cysteine and Lysine Residues
This protocol is for modifying a single peptide containing both cysteine and lysine residues in a

stepwise manner.
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Materials:

Mal-amido-PEG16-acid

Peptide with at least one cysteine and one lysine residue

Conjugation Buffer: PBS, pH 7.0-7.2

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

EDC and NHS[14]

Quenching Solution: Hydroxylamine or Tris buffer

Purification system (e.g., HPLC)

Procedure:

Step 1: Thiol-Maleimide Conjugation

Dissolve the peptide in degassed Conjugation Buffer. Ensure any disulfide bonds are

reduced.

Dissolve Mal-amido-PEG16-acid in the Conjugation Buffer and add it to the peptide

solution. Use a slight molar excess of the linker.

Incubate for 2-4 hours at room temperature, monitoring the reaction by HPLC.

Purify the mono-conjugated peptide (PEGylated at the cysteine residue) by reverse-phase

HPLC.

Step 2: Intramolecular or Intermolecular Amide Bond Formation

Lyophilize the purified PEGylated peptide.

Dissolve the peptide-PEG-acid conjugate in Activation Buffer.

Add EDC and NHS to activate the terminal carboxylic acid of the PEG linker.
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This activated ester can then react with a primary amine on the same peptide

(intramolecular) or another molecule (intermolecular).

Incubate for 1-2 hours at room temperature.

Quench the reaction with the Quenching Solution.

Purify the final product by HPLC.

Quantitative Data Summary
The following table summarizes representative quantitative data for maleimide-thiol conjugation

reactions, which are applicable to the maleimide moiety of Mal-amido-PEG16-acid.

Parameter Value Conditions Reference

Reaction pH 6.5 - 7.5
Optimal for thiol

specificity
[3]

Reaction Time 30 min - 2 hours Room Temperature [15]

Molar Ratio

(Maleimide:Thiol)
2:1 to 5:1 For optimal efficiency [15]

Conjugation Efficiency 58 ± 12% to 84 ± 4%

Dependent on

substrates and

conditions

[15]
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Step 1: Activation of Carboxylic Acid

Step 2: Amine Coupling

Step 3: Thiol-Maleimide Conjugation

Mal-amido-PEG16-acid

Maleimide-PEG16-NHS ester

Activation

EDC / NHS

Maleimide-Activated Protein

Protein with Amine (e.g., Lysine)

Amide Bond Formation

Peptide-Protein Conjugate

Peptide with Thiol (Cysteine)

Thioether Bond Formation

Click to download full resolution via product page

Caption: Workflow for two-step peptide-protein conjugation.
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Caption: Benefits of peptide modification with Mal-amido-PEG16-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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